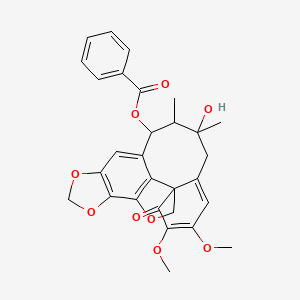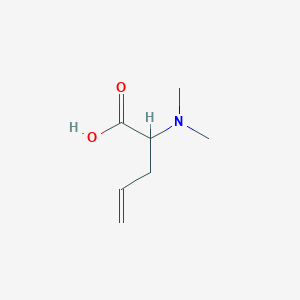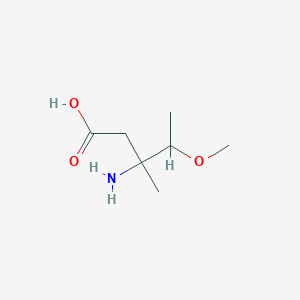
LongipedlignanG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LongipedlignanG is a naturally occurring lignan compound found in certain plant species Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanG typically involves the extraction of lignan precursors from plant sources followed by chemical modifications. One common method includes the use of organic solvents to extract lignan precursors, which are then subjected to various chemical reactions to form this compound. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction. This method allows for efficient extraction of lignan compounds from plant materials. The extracted compounds are then purified and chemically modified to produce this compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
LongipedlignanG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperatures.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
LongipedlignanG has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other complex organic compounds.
Biology: It is studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Research has shown that this compound may have potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of LongipedlignanG involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. This compound also modulates specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Secoisolariciresinol: Another lignan compound with antioxidant properties.
Matairesinol: Known for its potential health benefits and presence in various plant species.
Pinoresinol: A lignan with similar chemical structure and biological activities.
Uniqueness of LongipedlignanG
This compound stands out due to its unique chemical structure, which imparts distinct antioxidant properties and potential therapeutic effects. Its ability to modulate specific signaling pathways and its wide range of applications in different fields make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C29H28O9 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
(14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate |
InChI |
InChI=1S/C29H28O9/c1-15-22(38-27(31)16-8-6-5-7-9-16)18-11-20-23(37-14-36-20)25-21(18)29(13-35-25)17(12-28(15,2)32)10-19(33-3)24(34-4)26(29)30/h5-11,15,22,32H,12-14H2,1-4H3 |
InChI-Schlüssel |
YNXZOVXUQCJFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)CC1(C)O)OCO3)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)


![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)

![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)

![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)

![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)

